molecular formula C18H21NO4 B13445430 benzyl 4-(3-methoxy-3-oxopropyl)-3,5-dimethyl-(115N)1H-pyrrole-2-carboxylate

benzyl 4-(3-methoxy-3-oxopropyl)-3,5-dimethyl-(115N)1H-pyrrole-2-carboxylate

Cat. No.: B13445430
M. Wt: 316.4 g/mol
InChI Key: KCXNIAMRWFWMOX-QHPTYGIKSA-N
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Description

Benzyl 4-(3-methoxy-3-oxopropyl)-3,5-dimethyl-(115N)1H-pyrrole-2-carboxylate is a synthetic organic compound with a complex structure. It belongs to the class of pyrrole derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

The synthesis of benzyl 4-(3-methoxy-3-oxopropyl)-3,5-dimethyl-(115N)1H-pyrrole-2-carboxylate involves multiple steps. The starting materials typically include benzyl alcohol, 3-methoxy-3-oxopropyl bromide, and 3,5-dimethylpyrrole-2-carboxylic acid. The reaction conditions often require the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reactions. The final product is obtained through esterification and purification processes .

Chemical Reactions Analysis

Benzyl 4-(3-methoxy-3-oxopropyl)-3,5-dimethyl-(115N)1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols or amines.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like sodium hydroxide. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Benzyl 4-(3-methoxy-3-oxopropyl)-3,5-dimethyl-(115N)1H-pyrrole-2-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new materials.

    Biology: This compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases, including cancer and infectious diseases.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of benzyl 4-(3-methoxy-3-oxopropyl)-3,5-dimethyl-(115N)1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Benzyl 4-(3-methoxy-3-oxopropyl)-3,5-dimethyl-(115N)1H-pyrrole-2-carboxylate can be compared with other pyrrole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can lead to distinct chemical and biological properties compared to other similar compounds .

Properties

Molecular Formula

C18H21NO4

Molecular Weight

316.4 g/mol

IUPAC Name

benzyl 4-(3-methoxy-3-oxopropyl)-3,5-dimethyl-(115N)1H-pyrrole-2-carboxylate

InChI

InChI=1S/C18H21NO4/c1-12-15(9-10-16(20)22-3)13(2)19-17(12)18(21)23-11-14-7-5-4-6-8-14/h4-8,19H,9-11H2,1-3H3/i19+1

InChI Key

KCXNIAMRWFWMOX-QHPTYGIKSA-N

Isomeric SMILES

CC1=C([15NH]C(=C1CCC(=O)OC)C)C(=O)OCC2=CC=CC=C2

Canonical SMILES

CC1=C(NC(=C1CCC(=O)OC)C)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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